1-(4-Hydroxynaphthalen-1-yl)ethanone
Overview
Description
“1-(4-Hydroxynaphthalen-1-yl)ethanone” is a chemical compound with the molecular formula C12H10O2 . It is also known by other names such as “4-ACETYL-1-NAPHTHOL” and "1-(4-Hydroxynaphthalen-1-yl)ethan-1-one" . The molecular weight of this compound is 186.21 g/mol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, Schiff bases were synthesized by the condensation reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone, 1-(4-chloro-1hydroxynaphthalen-2-yl)ethanone and 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with propane-1,3-diamine and pentane-1,3-diamine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3 . The compound has a complexity of 224 as computed by Cactvs 3.4.6.11 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 186.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Antimicrobial Properties
- Synthesized compounds including 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone and similar derivatives have shown excellent antimicrobial activities, potentially useful in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
- Another study synthesizing 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethanone and related compounds also demonstrated significant antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
DNA Interaction and Potential Drug Candidacy
- Research involving a derivative, 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethan-1-one, indicates DNA binding activity. This property, along with the metal complexes of the ligand, makes it a potential candidate for drug development (Kurt, Temel, Atlan, & Kaya, 2020).
Schiff Base Ligand Applications
- Schiff bases derived from 1-hydroxy-2-acetonapthanone and similar compounds showed promising antibacterial and antioxidant activities. These properties indicate potential use in pharmaceutical applications (Vhanale, Deshmukh, & Shinde, 2019).
Photophysical Properties for Medical Imaging
- A study on aza-BODIPYs bearing naphthyl groups, derived from 1-(6-methoxynaphthalen-2-yl)ethanone, reveals notable photophysical properties. These properties are significant for applications in medical imaging and photodynamic therapy (Jiang, Xi, Guennic, et al., 2015).
Cancer Treatment Research
- Derivatives of 1-(4-hydroxynaphthalen-1-yl)ethanone, like 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, have been identified as inhibitors of DNA-dependent protein kinase, suggesting potential use in cancer treatment (Kashishian, Douangpanya, Clark, et al., 2003).
Properties
IUPAC Name |
1-(4-hydroxynaphthalen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGSAHOBOEJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306379 | |
Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-52-1 | |
Record name | 3669-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-hydroxynaphthalen-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxynaphthalen-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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